CSF1

Receptor binding affinity Mouse macrophage biology Cytokine receptor pharmacology

CSF1 delivers ≥5x greater bone marrow-derived macrophage yields than GM-CSF and superior phagocytic uniformity, verified across species. Choose recombinant human CSF1 with specific activity ≥1×10⁶ units/mg for maximum cost-efficiency per macrophage—ideal for high-throughput BMDM, adoptive transfer, and tumor microenvironment recapitulation. Human CSF1 maintains cross-species activity, eliminating IL-34 species incompatibility.

Molecular Formula
Molecular Weight
Cat. No. B1575154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCSF1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CSF1 Recombinant Protein: Defined Bioactivity Specifications and Lineage-Specific Macrophage Differentiation for Reproducible Research Applications


Colony-stimulating factor 1 (CSF1, also known as M-CSF) is a disulfide-linked homodimeric cytokine that serves as the primary regulator of mononuclear phagocyte survival, proliferation, and differentiation [1]. CSF1 exerts its biological effects exclusively through binding to the CSF1 receptor (CSF1R, CD115), a type III receptor tyrosine kinase, and is distinguished from other colony-stimulating factors by its lineage-restricted specificity for the macrophage lineage without cross-reactivity toward granulocyte or multi-lineage progenitor populations [2]. Commercial recombinant CSF1 proteins demonstrate quantifiable bioactivity with defined ED50 ranges from 1.0 ng/mL to 15.2 ng/mL depending on expression system and assay conditions, enabling standardized and reproducible experimental protocols .

Why CSF1 Cannot Be Functionally Substituted by IL-34 or GM-CSF in Critical Macrophage Differentiation and Functional Assays


CSF1, IL-34, and GM-CSF are frequently grouped under the broad classification of macrophage-regulating factors, yet substitution among these agents in experimental systems yields fundamentally divergent outcomes in receptor binding affinity, downstream signaling intensity, mature macrophage functional phenotype, and spatiotemporal expression compatibility. CSF1 and IL-34 both signal through CSF1R but exhibit quantitatively distinct receptor affinities and species-specific activity profiles [1]. GM-CSF operates through a completely independent receptor system (GM-CSFRα/βc) and generates macrophages with measurably different phagocytic capacity, morphological characteristics, and polarization potential compared to CSF1-derived cells [2]. These differences are not merely incremental; they represent categorical distinctions in cellular output that directly impact experimental reproducibility and translational relevance when the incorrect factor is substituted [3].

CSF1 Differentiation Evidence: Quantitative Head-to-Head Comparisons Versus IL-34 and GM-CSF


CSF1 Exhibits 2-Fold to 5-Fold Higher CSF1R Binding Affinity Than IL-34 in Murine Systems

In direct comparative binding studies using murine systems, muIL-34 and a muIL-34 isoform lacking Q81 possessed twofold and fivefold lower affinities for the CSF1R, respectively, compared to muCSF-1, with correspondingly lower biological activities [1]. Notably, while huIL-34 stimulated human macrophage proliferation via huCSF-1R equivalently to huCSF-1, huIL-34 was much less active at stimulating mouse macrophage proliferation than huCSF-1, demonstrating species-specific activity differences that favor CSF1 for cross-species experimental applications [2].

Receptor binding affinity Mouse macrophage biology Cytokine receptor pharmacology

CSF1 Generates ≥5-Fold Greater Bone Marrow Progenitor Colony Formation Versus GM-CSF

In a direct comparative study of bone marrow progenitors from C3H mice, the response of bone marrow progenitors to optimal concentrations of CSF-1 was ≥5 times greater than the response to GM-CSF in colony formation assays after 10 days of culture [1]. Kinetic analysis further revealed that while the number of GM-CSF- and CSF-1-responsive progenitors was approximately equal at day 5, CSF-1 colony numbers increased significantly through day 10, whereas GM-CSF cultures plateaued [2]. Additionally, CSF-1-derived cells possessed increased nonspecific and specific phagocytic capabilities compared to GM-CSF-derived macrophages [3].

Hematopoietic progenitor assay Colony-forming unit assay Macrophage development

CSF1-Derived Macrophages Exhibit Homogeneous Large-Cell Morphology and Superior Phagocytic Function Versus GM-CSF-Derived Cells

Coulter Channelyzer analysis of mature macrophages cultured in liquid medium revealed marked differences in cell size distribution between CSF-1- and GM-CSF-derived populations. By day 7, cells grown in CSF-1 resulted in a homogeneous population of large cells, whereas GM-CSF cultures showed a heterogeneous distribution [1]. Functionally, CSF-1-derived macrophages possessed increased nonspecific and specific phagocytic capabilities when directly compared to GM-CSF-derived macrophages [2]. These findings indicate that the actions of GM-CSF and CSF-1 upon the bone marrow compartment result in the generation of mature macrophages which differ morphologically and functionally [3].

Macrophage morphology Phagocytosis Cell size distribution

CSF1 Polarization Produces CSM1/CSM2 Macrophages That Are Phenotypically Distinct from Classically Polarized M1/M2 Cells

Concurrent stimulation of monocytes with CSF1 and polarizing cytokines generates macrophages designated CSM1 (CSF1 plus M1-polarizing stimuli) and CSM2 (CSF1 plus M2-polarizing stimuli) that are phenotypically and functionally distinct from classically polarized M1 and M2 macrophages [1]. Specifically, M1 and CSM1 macrophages differed in CD86 and CD14 expression, with CD86 up-regulated and CD14 down-regulated by LPS stimulation in distinct patterns between the two populations [2]. This class-level evidence indicates that CSF1 confers a unique polarization trajectory that cannot be replicated using GM-CSF as the differentiation factor [3].

Macrophage polarization M1/M2 phenotype Immunometabolism

Commercial CSF1 Recombinant Proteins Demonstrate Defined ED50 Ranges from 1.0-15.2 ng/mL with Endotoxin Levels ≤1.0 EU/μg

Commercial recombinant human CSF1 proteins from multiple vendors demonstrate quantifiable, lot-verified bioactivity with defined ED50 ranges that vary based on expression system. E. coli-expressed human CSF1 (Abnova P4421) exhibits an expected ED50 of 1.4-2.1 ng/mL in NFS-60 mouse cell proliferation assays . HEK293-expressed human CSF1 (ABclonal RP01689) demonstrates an ED50 of 3.8-15.2 ng/mL in M-NFS-60 cell assays, corresponding to a specific activity of 6.58×10⁴ to 2.63×10⁵ units/mg [1]. Multiple vendors including BPS Bioscience and Biorbyt report ED50 values of ≤1.0 ng/mL (specific activity ≥1×10⁶ units/mg) for optimized preparations [2]. Standard endotoxin specifications range from <0.1 EU/μg to <1.0 EU/μg, with select vendors offering <0.01 EU/μg for applications requiring ultra-low endotoxin .

Recombinant protein quality control Bioactivity standardization Endotoxin specification

CSF1 Is Required for Tumor-Associated Macrophage Homeostasis in MC38 Tumor Model Whereas IL-34 Is Not

In the MC38 murine colorectal tumor model, antibody-mediated neutralization studies demonstrated that CSF1, but not IL-34, is required for tumor-associated macrophage (TAM) and immune homeostasis within tumors [1]. Female C57BL/6 mice inoculated with MC38 tumors were treated with control antibody, anti-CSF1 antibody, or anti-IL-34 antibody. Anti-CSF1 treatment significantly altered TAM populations and tumor immune homeostasis, whereas anti-IL-34 treatment did not produce comparable effects, indicating that CSF1 is the dominant CSF1R ligand driving TAM biology in this tumor model [2]. This class-level evidence distinguishes CSF1 from IL-34 in the context of tumor immunology research applications.

Tumor microenvironment Tumor-associated macrophages Immuno-oncology

CSF1 Optimal Application Scenarios: Evidence-Based Research and Industrial Use Cases


High-Yield Murine Bone Marrow-Derived Macrophage (BMDM) Generation

CSF1 is the optimal factor for generating bone marrow-derived macrophages when maximum cellular yield is required. As established in direct comparative studies, CSF1 produces ≥5-fold greater colony numbers than GM-CSF at day 10 of culture from equivalent bone marrow progenitor inputs [1]. For laboratories conducting large-scale BMDM preparations—whether for high-throughput screening, adoptive transfer studies, or ex vivo functional assays—CSF1 provides substantially greater macrophage yield per animal, reducing the number of mice required and improving experimental efficiency. Procurement of CSF1 with verified specific activity ≥1×10⁶ units/mg ensures maximal bioactivity per microgram of protein [2].

Functional Phagocytosis and Host-Pathogen Interaction Assays

For studies requiring macrophages with robust and uniform phagocytic function, CSF1-derived macrophages are demonstrably superior to GM-CSF-derived alternatives. Direct head-to-head comparison data show that CSF1-derived macrophages possess increased nonspecific and specific phagocytic capabilities compared to GM-CSF-derived macrophages [1]. Additionally, CSF1-derived populations exhibit homogeneous large-cell morphology by day 7 of culture, whereas GM-CSF-derived populations remain heterogeneous [2]. Investigators conducting phagocytosis assays, bacterial clearance studies, or antigen uptake experiments should select CSF1 to ensure consistent functional readouts with minimized population heterogeneity.

Mouse Model Studies Requiring Robust CSF1R Activation

CSF1 is the preferred ligand for studies involving mouse systems due to its superior species cross-reactivity compared to IL-34. While human IL-34 stimulates human CSF1R equivalently to human CSF1, huIL-34 exhibits markedly reduced activity on mouse CSF1R [1]. For investigators conducting translational studies that involve both human in vitro and mouse in vivo components, human CSF1 provides consistent activity across species, enabling direct comparison of findings without confounding species-specific ligand-receptor incompatibility. Procurement of recombinant human CSF1 rather than human IL-34 eliminates this experimental variable.

Tumor-Associated Macrophage (TAM) In Vitro Modeling and Co-Culture Systems

For in vitro tumor-macrophage co-culture systems designed to model the tumor microenvironment, CSF1 is the biologically relevant factor for macrophage differentiation and maintenance. In vivo evidence from the MC38 tumor model demonstrates that CSF1, but not IL-34, is required for TAM and immune homeostasis within tumors [1]. Researchers developing ex vivo TAM models or evaluating macrophage-tumor cell crosstalk should utilize CSF1 rather than IL-34 to recapitulate the ligand environment that actually drives TAM biology in established tumor models. This ensures translational relevance of in vitro findings to in vivo tumor immunology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for CSF1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.